3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biomolecule-ligand interactions and structure-based drug design.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
Uniqueness
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both dichlorobenzyl and fluorobenzyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FN3S2/c24-20-7-4-8-21(25)19(20)14-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-13-16-9-11-17(26)12-10-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQBZCTXBIBPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CSCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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